Ethyl 2-fluorotetrahydro-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate
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Overview
Description
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolizine ring, and an ethyl ester group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate typically involves multiple steps. One common method starts with the reaction of a hydrofluoric acid ester with pyrrolidone, followed by reduction under appropriate conditions to obtain the target product . The reaction conditions often require careful control of temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional steps such as purification through crystallization or chromatography to achieve the desired quality and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Common reagents include halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The fluorine atom and pyrrolizine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other similar compounds, such as:
(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: This compound shares a similar pyrrolizine ring structure but lacks the ethyl ester group, resulting in different chemical properties and reactivity.
Hexahydro-1H-pyrrolizine-7a-carboxylic acid: This compound has a similar core structure but differs in the functional groups attached, leading to variations in its chemical behavior and applications.
The uniqueness of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H14FNO3 |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3 |
InChI Key |
AMVVXLSSVZDGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC(C2)F |
Origin of Product |
United States |
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